5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid
Overview
Description
5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. Barbituric acid derivatives have been widely studied for their pharmacological effects and potential therapeutic applications.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other barbituric acid derivatives
Biology: Studied for its effects on cellular processes and enzyme activity
Medicine: Investigated for its sedative and hypnotic properties
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid typically involves the alkylation of barbituric acid with appropriate alkyl halides. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for barbituric acid derivatives generally involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Halogenation or nitration
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
Substitution: Halogens (chlorine, bromine) or nitrating agents (nitric acid)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid involves its interaction with the central nervous system. It acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: A widely used barbiturate with anticonvulsant properties
Secobarbital: Known for its short-acting sedative effects
Thiopental: Used as an anesthetic agent
Uniqueness
5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid is unique due to its specific alkyl substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates.
Properties
IUPAC Name |
5-(2-hydroxypropyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-4-5-7(2)12(6-8(3)15)9(16)13-11(18)14-10(12)17/h7-8,15H,4-6H2,1-3H3,(H2,13,14,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAROGYCWPDCOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955429 | |
Record name | 4,6-Dihydroxy-5-(2-hydroxypropyl)-5-(pentan-2-yl)pyrimidin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33841-18-8 | |
Record name | 5-(2-Hydroxypropyl)-5-(1-methylbutyl) barbituric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033841188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-289471 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dihydroxy-5-(2-hydroxypropyl)-5-(pentan-2-yl)pyrimidin-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40955429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-HYDROXYPROPYL)-5-(1-METHYLBUTYL) BARBITURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WTM4J036B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(2-hydroxypropyl)-5-(1-methylbutyl)barbituric acid interact with cytochrome P450 2B1 and what are the downstream effects?
A1: 5-(2-Hydroxypropyl)-5-(1-methylbutyl)barbituric acid is a heme adduct formed during the metabolism of secobarbital by cytochrome P450 2B1. [, ] This interaction leads to the irreversible inactivation of the enzyme. [, ] The mechanism involves the formation of a covalent bond between the heme iron of the enzyme and the nitrogen atom of the barbituric acid ring. [] This covalent modification disrupts the enzyme's active site and renders it incapable of further metabolizing substrates. [, ] This inactivation process is known as mechanism-based inactivation. [, ]
Q2: Which structural features of cytochrome P450 2B1 are important for the interaction with secobarbital and the subsequent formation of the 5-(2-hydroxypropyl)-5-(1-methylbutyl)barbituric acid adduct?
A2: Research suggests that specific amino acid residues within the active site of cytochrome P450 2B1 play crucial roles in secobarbital binding and metabolism. [] Specifically, Threonine-302 (Thr-302) has been identified as a critical residue for the heme N-alkylation, the process leading to the formation of the 5-(2-hydroxypropyl)-5-(1-methylbutyl)barbituric acid adduct. [] Additionally, Valine-367 (Val-367) appears to be crucial for protein modification by secobarbital. [] These findings indicate that the precise arrangement of amino acids within the active site dictates the interaction with secobarbital and the subsequent formation of the adduct, ultimately influencing the inactivation process. []
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